molecular formula C20H26Cl3N7O B13833987 Pbdcb CAS No. 119648-51-0

Pbdcb

Cat. No.: B13833987
CAS No.: 119648-51-0
M. Wt: 486.8 g/mol
InChI Key: JZYKDPYIEJKNRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol involves several steps:

Chemical Reactions Analysis

N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: Substitution reactions are possible, where functional groups in the compound can be replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol has several scientific research applications:

Mechanism of Action

The mechanism by which N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to act as a chain extender, enhancing the properties of thermoplastic polyurethane . The specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

119648-51-0

Molecular Formula

C20H26Cl3N7O

Molecular Weight

486.8 g/mol

IUPAC Name

3-amino-5-[butyl(propyl)amino]-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H26Cl3N7O/c1-3-5-9-30(8-4-2)19-17(23)28-16(18(24)29-19)20(31)25-12-27-26-11-13-6-7-14(21)10-15(13)22/h6-7,10,12,26H,3-5,8-9,11H2,1-2H3,(H2,24,29)(H,25,27,31)

InChI Key

JZYKDPYIEJKNRZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCN(CCC)C1=NC(=C(N=C1Cl)C(=O)N/C=N/NCC2=C(C=C(C=C2)Cl)Cl)N

Canonical SMILES

CCCCN(CCC)C1=NC(=C(N=C1Cl)C(=O)NC=NNCC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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